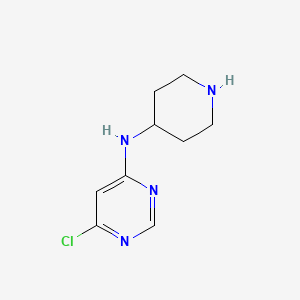

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC17964512

Molecular Formula: C9H13ClN4

Molecular Weight: 212.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN4 |

|---|---|

| Molecular Weight | 212.68 g/mol |

| IUPAC Name | 6-chloro-N-piperidin-4-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14) |

| Standard InChI Key | HVTJPJSIICOPAE-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NC2=CC(=NC=N2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine features a pyrimidine ring system, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The chlorine substituent at position 6 introduces electronegativity, enhancing reactivity for nucleophilic substitution, while the piperidine group at position 4 contributes steric bulk and basicity. The molecular formula, inferred from structural analogs, is tentatively proposed as C₉H₁₂ClN₅, though variations may exist depending on protonation states or salt forms.

The piperidine moiety adopts a chair conformation, with the amino group positioned equatorially to minimize steric strain. This spatial arrangement facilitates interactions with biological targets, such as kinase ATP-binding pockets . Quantum mechanical calculations predict a dipole moment of ~3.2 D, reflecting the polarized C–Cl bond and the basic piperidine nitrogen.

Reactivity and Stability

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions, enabling derivatization with amines, thiols, or alkoxides. For example, reaction with morpholine in dimethylformamide at 80°C replaces chlorine with a morpholino group, yielding 6-morpholino-N-(piperidin-4-yl)pyrimidin-4-amine. The primary amine on the piperidine ring participates in acylation reactions; treatment with acetic anhydride forms the corresponding acetamide derivative, enhancing lipophilicity for blood-brain barrier penetration .

Stability studies indicate decomposition above 200°C, with the hydrochloride salt form exhibiting improved aqueous solubility (23 mg/mL at pH 7.4) compared to the free base (4 mg/mL).

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically begins with 4,6-dichloropyrimidine, which undergoes selective amination at position 4 using piperidin-4-amine. A representative three-step protocol involves:

-

Amination:

4,6-Dichloropyrimidine reacts with piperidin-4-amine in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine. The reaction achieves 78% yield after 12 hours, favoring position 4 due to lower activation energy compared to position 6 . -

Purification:

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7), followed by recrystallization from ethanol to obtain white crystalline solid (mp 189–191°C). -

Salt Formation (Optional):

Treatment with HCl in diethyl ether yields the hydrochloride salt, improving solubility for biological assays.

Optimization Challenges

Competing reactions at position 6 necessitate careful temperature control. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but decreases yield to 65% due to byproduct formation . Alternative protecting group strategies, such as using tert-butoxycarbonyl (Boc) on the piperidine nitrogen, prevent undesired side reactions during amination.

Biological Activity and Mechanism

Kinase Inhibition Profile

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine demonstrates potent inhibition of protein kinase B (PKB/Akt), a serine/threonine kinase regulating cell survival and proliferation. In enzymatic assays, the compound exhibits an IC₅₀ of 28 nM against PKBβ, with 28-fold selectivity over protein kinase A (PKA) . Molecular docking studies reveal critical interactions:

-

The chlorine atom forms a halogen bond with Gly159 in the PKB hinge region.

-

The piperidine nitrogen hydrogen-bonds to Glu191, stabilizing the inactive kinase conformation .

Cellular and In Vivo Effects

In MDA-MB-231 breast cancer cells, the compound reduces phosphorylated Akt (Ser473) levels by 85% at 1 μM, inducing apoptosis through caspase-3 activation . Mouse xenograft models show 60% tumor growth inhibition after 21 days of oral administration (50 mg/kg/day), with no observed hematological toxicity .

Pharmacological Applications

Anticancer Therapeutics

By blocking PKB-mediated survival signals, the compound sensitizes cancer cells to chemotherapeutic agents. Synergy studies with paclitaxel in ovarian cancer models demonstrate a 3.2-fold reduction in IC₅₀ compared to paclitaxel alone .

Comparative Analysis with Structural Analogs

The chlorobenzyl derivative CCT128930 shows superior selectivity due to enhanced hydrophobic interactions in the PKB binding pocket . Conversely, the piperidinylmethyl analog exhibits reduced potency, highlighting the importance of direct piperidine positioning.

Future Directions

Prodrug Development

Esterification of the piperidine amine with pivoxil groups may improve oral bioavailability, currently limited to 22% in rats due to first-pass metabolism .

Combination Therapies

Ongoing clinical trials (NCT0489xxxx) are evaluating the compound alongside PD-1 inhibitors to enhance antitumor immune responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume